N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a triazinoindole moiety, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the butyl chain and the acetylamino group through a series of substitution and coupling reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE include other triazinoindole derivatives and compounds with similar functional groups, such as:
- N-[4-(acetylamino)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
- (2S)-N-(4-Acetamidophenyl)-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Uniqueness
What sets N1-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2S/c1-4-6-15-31-20-10-8-7-9-19(20)22-23(31)28-25(30-29-22)34-21(5-2)24(33)27-18-13-11-17(12-14-18)26-16(3)32/h7-14,21H,4-6,15H2,1-3H3,(H,26,32)(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLIHSNKULRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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